Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C₇H₁₀ClNO₂S and a molecular weight of 207.68 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is commonly used in various fields of scientific research and industrial applications.
Scientific Research Applications
Fluorescence Properties
Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride and its derivatives show potential in the study of novel fluorescence properties. For instance, similar compounds like Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been synthesized and characterized for their fluorescence characteristics (Guo Pusheng, 2009).
Synthesis and Reactivity
This compound is involved in various synthesis and reactivity studies. For example, the effects of substituents on the chlorination of methyl 3‐hydroxythiophene‐2‐carboxylate, which bears structural similarities, have been investigated, highlighting different reaction behaviors based on substituents (C. Corral, J. Lissavetzky, I. Manzanares, 1990).
Application in Dyeing
Compounds closely related to this compound have been used in the synthesis of heterocyclic disperse dyes for dyeing polyester fibers, offering a range of color shades and good fastness properties (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).
Crystal Structure Analysis
The crystal structure and computational study of Methyl-3-aminothiophene-2-carboxylate, a key intermediate in various fields like organic synthesis and medicine, have been conducted to understand its properties and potential interactions (Y. Tao, Li-gang Han, A. Sun, Kexi Sun, Qian Zhang, Wanqiang Liu, Jianbin Du, Zhaojun Liu, 2020).
Radiosensitizers and Cytotoxins
Studies on nitrothiophenes, which are structurally related to this compound, have explored their potential as radiosensitizers and bioreductively activated cytotoxins in cancer therapy (M. Threadgill, P. Webb, P. O'Neill, M. Naylor, M. Stephens, I. Stratford, S. Cole, G. Adams, E. Fielden, 1991).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride typically
Properties
IUPAC Name |
methyl 5-amino-3-methylthiophene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-4-3-5(8)11-6(4)7(9)10-2;/h3H,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQQLDMFYXCXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
547762-42-5 |
Source
|
Record name | methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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